1,9-Dideoxyforskolin

Übersicht

Beschreibung

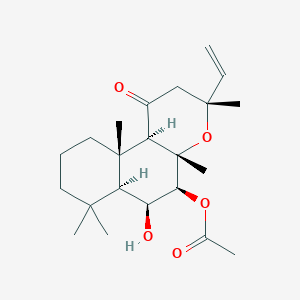

1,9-Dideoxyforskolin is a labdane diterpenoid that is the 1,9-dideoxy derivative of forskolin . It is a biologically inactive analog of forskolin, which is known for its role as an activator of adenylyl cyclase . The compound has the molecular formula C22H34O5 and a molecular weight of 378.50 g/mol . It is primarily used in scientific research as a negative control for forskolin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,9-Dideoxyforskolin kann aus Forskolin synthetisiert werden, indem die Hydroxylgruppen an den Positionen 1 und 9 entfernt werden. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der Literatur nicht weit verbreitet. Es ist bekannt, dass Forskolin-Analoga an verschiedenen Hydroxylgruppen modifiziert werden können, um verschiedene Derivate zu erzeugen .

Industrielle Produktionsverfahren

Es stehen nur begrenzte Informationen über die industriellen Produktionsverfahren von this compound zur Verfügung. Es wird typischerweise in kleinen Mengen für Forschungszwecke hergestellt, anstatt in großen Mengen industriell produziert zu werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,9-Dideoxyforskolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können bestimmte funktionelle Gruppen durch andere Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem Zielprodukt ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Forskolin-Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden häufig in der Forschung verwendet, um die biologische Aktivität von Forskolin und seinen Analoga zu untersuchen .

Wissenschaftliche Forschungsanwendungen

1,9-Dideoxyforskolin wird in einer Vielzahl von wissenschaftlichen Forschungsanwendungen verwendet, darunter:

5. Wirkmechanismus

This compound stimuliert im Gegensatz zu Forskolin die Adenylatcyclase nicht . Es wirkt als ein biologisch inaktives Analogon, wodurch es als negative Kontrolle in Experimenten nützlich ist. Der Wirkmechanismus der Verbindung beinhaltet ihre Wechselwirkung mit Forskolin-Bindungsstellen, ohne das Enzym zu aktivieren . Dies ermöglicht es Forschern, die Auswirkungen von Forskolin zu untersuchen, ohne den störenden Einfluss der Adenylatcyclase-Aktivierung .

Wirkmechanismus

1,9-Dideoxyforskolin does not stimulate adenylyl cyclase, unlike forskolin . It acts as a biologically inactive analog, making it useful as a negative control in experiments. The compound’s mechanism of action involves its interaction with forskolin binding sites without activating the enzyme . This allows researchers to study the effects of forskolin without the confounding influence of adenylyl cyclase activation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Forskolin: Die Stammverbindung, bekannt für ihre Rolle als Aktivator der Adenylatcyclase.

Isoforskolin: Ein weiteres Forskolin-Analogon mit ähnlichen Eigenschaften.

Deoxynivalenol: Eine strukturell verwandte Verbindung, die in ähnlichen Forschungskontexten verwendet wird.

Einzigartigkeit von 1,9-Dideoxyforskolin

This compound ist einzigartig aufgrund seiner fehlenden biologischen Aktivität bei der Stimulation der Adenylatcyclase. Dies macht es zu einer idealen negativen Kontrolle in der Forskolin-bezogenen Forschung, die es Wissenschaftlern ermöglicht, die spezifischen Auswirkungen von Forskolin ohne die Aktivierung der Adenylatcyclase zu isolieren .

Eigenschaften

IUPAC Name |

[(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMDXUDDJYAIB-SUCLLAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040384 | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64657-18-7 | |

| Record name | (-)-1,9-Dideoxyforskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-1H-naphtho[2,1-b]pyran-5-yl acetat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-DIDEOXYFORSKOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAW710HWIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

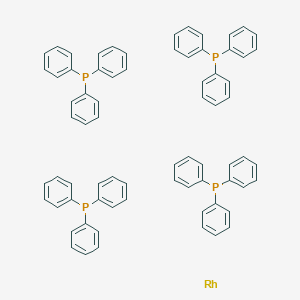

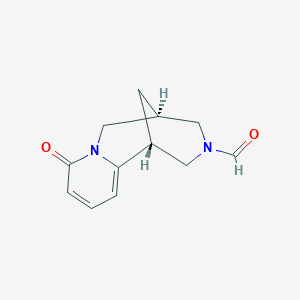

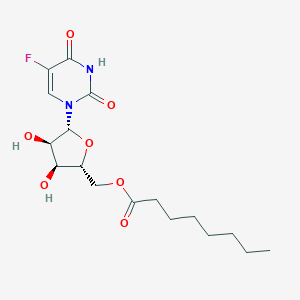

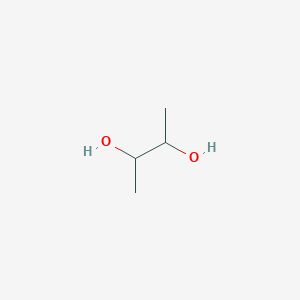

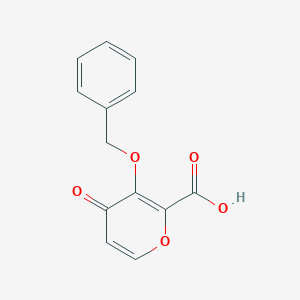

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Glucose Transporter Inhibition: 1,9-DDF potently inhibits glucose transport and cytochalasin B binding in rat adipocyte membranes, suggesting a direct interaction with glucose transporters []. This inhibition can lead to a reduction in testosterone production due to the accumulation of androstenedione, highlighting the essential role of glucose uptake in this metabolic step [, ].

- Potassium Channel Modulation: 1,9-DDF appears to interact with potassium channels, particularly calcium-dependent potassium channels, contributing to the inhibition of uterine contractions in rats []. It also inhibits volume-activated chloride currents in HeLa and KB3 cells, although the exact mechanism remains unclear [].

- Calcium Channel Blocker-like Action: 1,9-DDF exhibits calcium channel blocker-like effects, inhibiting vascular smooth muscle contraction by reducing cytosolic calcium levels [].

- P-Glycoprotein Interaction: Research suggests 1,9-DDF binds to P-glycoprotein, a multidrug transporter, potentially explaining its ability to enhance the cytotoxic effects of adriamycin in multidrug-resistant ovarian carcinoma cells [].

A:

ANone: There's limited information available regarding the material compatibility and stability of 1,9-DDF under various conditions. Further studies are needed to explore its performance and potential applications.

ANone: 1,9-DDF is not known to possess catalytic properties. It primarily acts by interacting with specific protein targets rather than catalyzing chemical reactions.

A: While computational studies specifically on 1,9-DDF are limited in the provided research, QSAR models for forskolin and its analogs, including 1,9-DDF, have been developed to understand the relationship between their structure and activity [].

ANone: The structure of 1,9-DDF plays a crucial role in its activity and interactions:

- Adenylate Cyclase Inactivity: The absence of hydroxyl groups at positions 1 and 9 in 1,9-DDF renders it incapable of activating adenylate cyclase, unlike forskolin [, ].

- Glucose Transport Inhibition: The structural features responsible for 1,9-DDF's potent inhibition of glucose transport are distinct from those required for adenylate cyclase activation [].

- P-Glycoprotein Binding: 1,9-DDF exhibits higher affinity for P-glycoprotein compared to forskolin, indicating that modifications at positions 1 and 9 contribute to this interaction [].

ANone: Detailed information regarding the stability of 1,9-DDF under various conditions and specific formulation strategies is not extensively discussed in the provided research.

ANone: Information about SHE regulations specific to 1,9-DDF is not available in the provided research articles.

ANone: Specific details about the absorption, distribution, metabolism, and excretion of 1,9-DDF are not elaborated in the research provided. Further investigation is needed to determine its in vivo activity and efficacy profile.

ANone: 1,9-DDF has shown efficacy in various in vitro and ex vivo models:

- Rat Adipocytes: Inhibits glucose transport and cytochalasin B binding [].

- Rat Uterus: Reduces contractility, potentially by modulating potassium channels [].

- Rat Aorta: Inhibits vascular smooth muscle contraction, exhibiting calcium channel blocker-like effects [].

- Ovarian Carcinoma Cells: Enhances the cytotoxic effects of adriamycin in multidrug-resistant cell lines, likely through P-glycoprotein interaction [].

A: While the provided research doesn't directly address 1,9-DDF resistance, its interaction with P-glycoprotein [] suggests a potential role in overcoming multidrug resistance in cancer cells.

ANone: Comprehensive data on the toxicology and long-term safety profile of 1,9-DDF is not included in the provided research.

A: 1,9-DDF research emerged alongside the investigation of forskolin, a natural product known to activate adenylate cyclase. Scientists synthesized 1,9-DDF to dissect the different pharmacological effects of forskolin, particularly those independent of cAMP elevation [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)